5-Phenyl-3-piperidinol is an organic compound characterized by a piperidine ring substituted with a phenyl group and a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is often derived from precursors that involve piperidine and phenyl derivatives, making it accessible for research and development purposes.
5-Phenyl-3-piperidinol falls under the category of piperidine derivatives. Piperidines are saturated heterocycles containing nitrogen, and their derivatives are widely studied for their biological activities, including analgesic, antidepressant, and antipsychotic effects.
The synthesis of 5-Phenyl-3-piperidinol can be achieved through multiple pathways, primarily involving the reaction of phenyl-substituted piperidines with hydroxylating agents. A notable method includes the Grignard reaction, where a phenyl magnesium halide reacts with a suitable piperidone to yield the desired compound.
5-Phenyl-3-piperidinol features a piperidine ring (a six-membered ring containing one nitrogen atom) with a hydroxyl group (-OH) on the third carbon and a phenyl group attached to the same carbon. The molecular formula is CHNO.
5-Phenyl-3-piperidinol can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of 5-Phenyl-3-piperidinol is influenced by both the electron-donating nature of the phenyl group and the basicity of the nitrogen atom in the piperidine structure, allowing for diverse synthetic applications in drug development .
The mechanism of action for compounds like 5-Phenyl-3-piperidinol often involves modulation of neurotransmitter systems. Research indicates that similar piperidine derivatives may interact with serotonin and dopamine receptors, influencing mood and behavior.
5-Phenyl-3-piperidinol has potential applications in various scientific fields:
Parallel synthesis enables rapid generation of structurally diverse piperidinol analogs for structure-activity relationship (SAR) studies. A prominent study synthesized a 22-member library of 5-phenyl-3-piperidinol derivatives via nucleophilic ring-opening of epoxides with substituted piperidinols. This approach systematically modified the aryl (C-ring) and piperidine (A/B-ring) moieties, identifying critical pharmacophores. Key analogs included 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, which exhibited potent anti-tubercular activity (MIC: 1.4–1.7 μg/mL) [1]. The library revealed that para-substituted electron-withdrawing groups (e.g., -Cl, -CF₃) on the C-ring enhanced activity, while unsubstituted phenyl groups reduced potency [1].
Table 1: Anti-Tubercular Activity of Select Analogs from Parallel Synthesis
Compound | C-ring Substituent | MIC (μg/mL) | Cytotoxicity (LD₅₀, μg/mL) |
---|---|---|---|
4b | 4-Cl | 1.4 | 18.2 |
4m | 4-CF₃ | 1.7 | 18.7 |
4f | Unsubstituted | 18.8 | 27.7 |
Chiral epoxides serve as pivotal intermediates for installing stereocenters in 5-phenyl-3-piperidinols. In one protocol, (R)-(-)-epichlorohydrin or (S)-(+)-epichlorohydrin reacts with phenols/thiophenols under reflux with cesium carbonate to form enantiopure epoxides. Subsequent ring-opening with 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol yields chiral diols (e.g., 4a–p) with 19–50% yield over two steps [1]. Stereochemistry significantly influenced bioactivity: R-isomers like 4b (MIC: 1.4 μg/mL) outperformed S-isomers 4a (MIC: 3.8 μg/mL), though no universal stereochemical preference was observed [1]. A refined route for analogs like PIPD1 (active against Mycobacterium abscessus) uses N-benzylation of aldehydes followed by bromine-lithium exchange and nucleophilic addition to piperidinones, improving yields to 30–60% and avoiding problematic deprotection steps [3].
Transition-metal-catalyzed hydrogenation of pyridines enables direct access to piperidine scaffolds. Recent advances include:
Table 2: Metal Catalysts for Pyridine Hydrogenation to Piperidinols
Catalyst | Conditions | Substrate Scope | Diastereoselectivity |
---|---|---|---|
Rh(I)/Pinacol B | 25°C, 24h | Fluoro-, alkyl-pyridines | All-cis fluorination |
Pd/C-H₂O | 50°C, H₂ (1 atm) | Broad (incl. esters) | Moderate |
NiSi (Beller) | 80°C, H₂ (50 bar), H₂O | Drug intermediates | High |
Reductive amination efficiently constructs piperidine rings from dicarbonyl precursors. A robust route to N-benzyl-3-piperidinol—a key intermediate for antihypertensive drugs—involves:
Continuous Flow Systems: A tubular reactor packed with alumina catalyst (330–340°C) converts tetrahydropyran and aniline into 1-phenylpiperidine at 90–100 mL/h, achieving 83–90% yield [8]. This gas-phase method enables scalability (>400 g product) and catalyst reuse after reactivation [8].Microwave Assistance: While not explicitly detailed for 5-phenyl-3-piperidinol, analogous piperidine syntheses (e.g., via Suzuki coupling/hydrogenation cascades) use microwaves to accelerate multi-step sequences. One protocol reduced reaction times from hours to minutes while maintaining stereoselectivity [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7